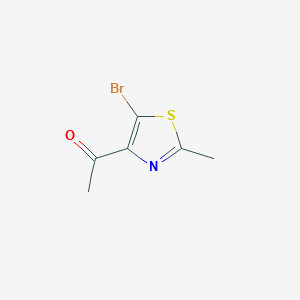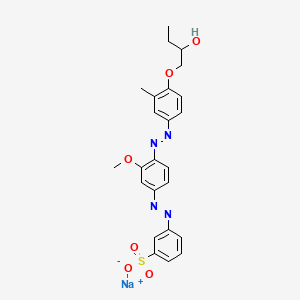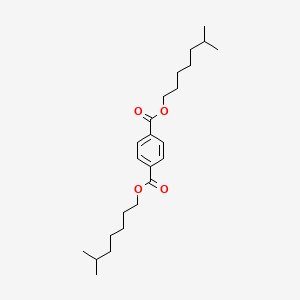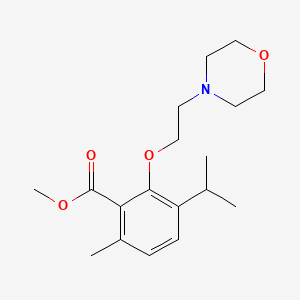
methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is a complex organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes a morpholine ring, an ether linkage, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving 2-chloroethylamine and diethylene glycol.
Ether Formation: The morpholine derivative is then reacted with 6-methyl-2-hydroxy-3-propan-2-ylbenzoic acid under basic conditions to form the ether linkage.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, modulating their activity. The ester and ether linkages may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 6-methyl-2-(2-piperidin-4-ylethoxy)-3-propan-2-ylbenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 6-methyl-2-(2-pyrrolidin-4-ylethoxy)-3-propan-2-ylbenzoate: Contains a pyrrolidine ring instead of a morpholine ring.
Methyl 6-methyl-2-(2-azepan-4-ylethoxy)-3-propan-2-ylbenzoate: Features an azepane ring in place of the morpholine ring.
Uniqueness
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
52073-27-5 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC名 |
methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H27NO4/c1-13(2)15-6-5-14(3)16(18(20)21-4)17(15)23-12-9-19-7-10-22-11-8-19/h5-6,13H,7-12H2,1-4H3 |
InChIキー |
STLWFARPOWOHSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCCN2CCOCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


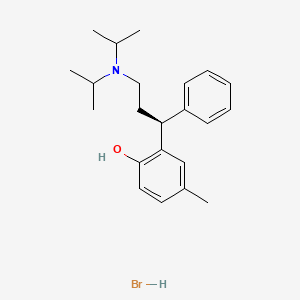
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)

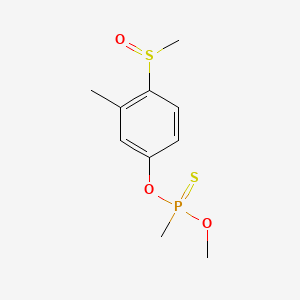

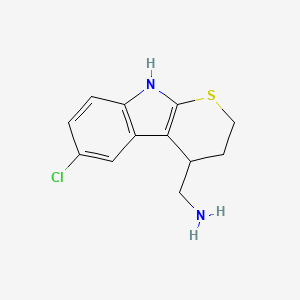
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)

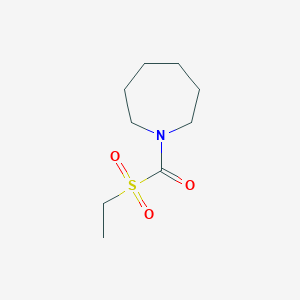
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
